molecular formula C8H14Cl2N2 B1423716 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride CAS No. 1187929-80-1

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Cat. No.: B1423716
CAS No.: 1187929-80-1
M. Wt: 209.11 g/mol
InChI Key: XIOFNTGSKWLCIA-UHFFFAOYSA-N
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Description

1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of ethylamine where a pyridine ring is attached to the ethylamine moiety, and it is further modified by a methyl group and dihydrochloride salt formation

Biochemical Analysis

Biochemical Properties

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can affect nerve impulse transmission, leading to changes in behavior and movement. Additionally, this compound can interact with other proteins and enzymes involved in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of acetylcholinesterase, leading to changes in nerve impulse transmission . This can result in behavioral changes and movement impairments. Furthermore, this compound can impact oxidative stress levels in cells, affecting various cellular components and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to acetylcholinesterase, inhibiting its activity and affecting nerve impulse transmission . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged nerve signaling. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in behavior and physiology . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including behavioral changes and movement impairments.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in oxidative stress responses, affecting the production of reactive oxygen species and other metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can influence its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-pyridinylmethylamine with an appropriate alkylating agent, such as methyl iodide, under controlled conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to neutralize the byproducts.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-Pyridin-3-yl-ethylamine: A closely related compound without the methyl group.

  • N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride: A compound with a different heterocyclic ring structure.

Properties

IUPAC Name

2-pyridin-3-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOFNTGSKWLCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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